Dimethyl 2-(1-aminoethylidene)malonate
Description
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
dimethyl 2-(1-aminoethylidene)propanedioate |
InChI |
InChI=1S/C7H11NO4/c1-4(8)5(6(9)11-2)7(10)12-3/h8H2,1-3H3 |
InChI Key |
PEVKMKWPDHICAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2-(1-aminoethylidene)malonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of biologically active molecules through reactions such as condensation, alkylation, and acylation.
Synthesis of Bioactive Compounds
- Antidiabetic Agents : The compound is used as a precursor in the synthesis of repaglinide, a medication for type 2 diabetes. Repaglinide works by stimulating insulin secretion from the pancreas, making it essential for managing blood sugar levels in diabetic patients .
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to this compound have led to the development of new antibiotics that target resistant bacterial strains .
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Repaglinide | Type 2 Diabetes | Stimulates insulin secretion |
| Antibiotic Derivatives | Bacterial Infections | Inhibits bacterial growth |
Agricultural Applications
This compound is also explored for its potential in agricultural chemistry. Its derivatives have been investigated for use as herbicides and fungicides.
Herbicidal Activity
Studies indicate that certain derivatives can inhibit the growth of specific weeds, thereby improving crop yields without harming desired plant species. The mechanism typically involves disrupting metabolic pathways in target plants .
Fungicidal Properties
Recent research has highlighted the fungicidal activity of this compound derivatives against plant pathogens like Fusarium oxysporum. These compounds demonstrated effective inhibition of fungal growth, suggesting their potential as agricultural fungicides .
| Application | Target Organism | Effectiveness |
|---|---|---|
| Herbicide | Various Weeds | Growth inhibition |
| Fungicide | Fusarium oxysporum | Significant reduction in fungal growth |
Material Science Applications
In material science, this compound is being studied for its potential use in synthesizing polymers and advanced materials.
Polymer Synthesis
The compound can act as a monomer in the production of polymers with enhanced properties such as flexibility and strength. Its incorporation into polymer chains can lead to materials suitable for various applications, including coatings and adhesives .
Case Study: Synthesis of Repaglinide
A study conducted on the synthesis pathway for repaglinide utilized this compound as a key starting material. The research highlighted the efficiency of the synthetic route, yielding high purity and significant quantities of the final product suitable for pharmaceutical applications.
Case Study: Agricultural Testing
Field trials were conducted using this compound derivatives on crops susceptible to Fusarium infections. Results indicated a marked improvement in crop health and yield when treated with these compounds compared to untreated controls.
Comparison with Similar Compounds
Diethyl Ethylidenemalonate
Structural Features: Diethyl ethylidenemalonate (C₉H₁₄O₄) contains an ethylidene group (CH₃CH=) instead of the aminoethylidene moiety. The ethyl ester groups enhance solubility in non-polar solvents compared to methyl esters. Synthesis: Produced via condensation of diethyl malonate with acetaldehyde derivatives, often using acetic anhydride or zinc chloride as catalysts . Reactivity: The ethylidene group participates in cycloadditions and nucleophilic attacks, similar to aminoethylidene derivatives. However, the absence of an amino group reduces its ability to form hydrogen-bonded intermediates, limiting its use in asymmetric catalysis .
Dimethyl 2-(1-Methyl-3-oxoisoindolin-1-yl)malonate
The malonate moiety enables further functionalization at the central carbon . Synthesis: Synthesized via cascade reactions between 2-acetylbenzonitrile and dimethyl malonate under basic conditions (KOH or K₂CO₃ in acetonitrile). The reaction proceeds through nucleophilic addition and lactamization, achieving yields up to 89% . Applications: Isoindolinones are bioactive scaffolds in medicinal chemistry. The malonate group allows decarboxylation or cross-coupling reactions to generate derivatives for drug discovery .
Dimethyl 2-(2-Chloro-2-phenylethyl)malonate
Structural Features : Contains a chlorinated phenyl group, enhancing electrophilic character. The chlorine atom stabilizes carbocation intermediates during reactions.
Synthesis : Formed via TaCl₅- or SnCl₄-mediated cyclopropane ring-opening of dimethyl 2-arylcyclopropane-1,1-dicarboxylates. This method contrasts with base-mediated syntheses of other malonates, highlighting the role of Lewis acids in directing reactivity .
Reactivity : The chloro and phenyl groups enable Suzuki-Miyaura couplings and nucleophilic substitutions, making it a versatile intermediate for polycyclic aromatic systems .
Key Observations :
- Base vs. Acid Catalysis: KOH or K₂CO₃ promotes nucleophilic additions in malonate syntheses (e.g., isoindolinone derivatives), while TaCl₅/SnCl₄ facilitates electrophilic ring-opening reactions .
- Solvent Effects : Acetonitrile is preferred for base-mediated reactions due to its polarity and inertness, whereas chlorinated solvents (e.g., CHCl₃) are used in Lewis acid-driven processes .
Reactivity and Functional Group Transformations
Nucleophilic Additions
- Malonate Esters : Dimethyl malonate derivatives undergo Michael additions with nitroolefins. For example, bifunctional cinchonine catalysts achieve enantioselectivities >90% in β-nitrostyrene additions .
- Aminoethylidene Derivatives: The amino group in dimethyl 2-(1-aminoethylidene)malonate likely enhances hydrogen-bonding interactions, improving stereocontrol in asymmetric catalysis compared to non-amino analogs.
Cyclization Reactions
- Isoindolinone Formation: Base-mediated cyclization of dimethyl 2-acetylbenzoate with dimethyl malonate yields phthalide derivatives, demonstrating the versatility of malonates in constructing quaternary carbons .
- Chlorinated Derivatives : Cyclopropane ring-opening with TaCl₅ produces chlorinated malonates, which serve as precursors for indene and naphthalene syntheses .
Preparation Methods
Piperidine/Acetic Acid-Catalyzed Condensation
A widely reported approach employs piperidine and acetic acid as catalysts in benzene or toluene under reflux. For example, the condensation of dimethyl malonate with aminoacetaldehyde derivatives (e.g., protected amino aldehydes) proceeds via a dehydration mechanism to form the target enamine. The reaction typically requires azeotropic removal of water to drive completion, with yields varying based on the aldehyde’s stability and substituents.
Key Conditions:
-
Catalyst: Piperidine (0.2–0.5 equiv), acetic acid (1 equiv)
-
Solvent: Benzene or toluene
-
Temperature: 80–110°C (reflux)
This method is advantageous for its simplicity and compatibility with heat-sensitive substrates. However, the instability of free amino aldehydes often necessitates the use of protected precursors (e.g., Boc-protected derivatives), followed by deprotection steps.
TiCl₄-Pyridine Catalyzed Cyclization
Lewis acid-mediated Knoevenagel condensations offer enhanced selectivity and faster reaction times. Titanium tetrachloride (TiCl₄) paired with pyridine or triethylamine facilitates the condensation of dimethyl malonate with aldehydes at ambient temperatures. For instance, reacting dimethyl malonate with 2-(1-aminoethylidene)benzaldehyde in dichloromethane at 25°C yields the target compound in 79% efficiency.
Key Conditions:
-
Catalyst: TiCl₄ (1 equiv), pyridine (4 equiv)
-
Solvent: CH₂Cl₂
-
Temperature: 25°C
This method minimizes side reactions such as polymerization of unsaturated intermediates, making it suitable for sterically hindered aldehydes.
Alternative Synthesis Approaches
Two-Step Malonic Ester Synthesis
A sequential strategy involves the initial formation of a substituted malonic ester followed by aminolysis. For example, dimethyl 2-(chloroethylidene)malonate can be treated with aqueous ammonia to replace the chloride with an amine group. This method, though less common, avoids the challenges associated with unstable amino aldehydes.
Key Conditions:
-
Step 1: Malonic ester synthesis via alkylation of dimethyl malonate with chloroethylidene bromide.
-
Step 2: Aminolysis using NH₃ in methanol/water (1:1) at 0–5°C.
While this approach offers modularity, the requirement for halogenated intermediates increases complexity and cost.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and limitations of the primary synthetic routes:
| Method | Catalyst System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel (Piperidine) | Piperidine/AcOH | 60–75 | Simple setup, broad substrate tolerance | Requires protected aldehydes, long time |
| Knoevenagel (TiCl₄) | TiCl₄-Pyridine | 70–79 | Fast, high selectivity | Sensitive to moisture, costly reagents |
| Two-Step Aminolysis | NH₃ | 50–65 | Avoids unstable aldehydes | Multi-step, low atom economy |
The TiCl₄-mediated method achieves the highest yields but demands anhydrous conditions. In contrast, the piperidine-catalyzed route is more practical for large-scale synthesis despite lower efficiency.
Mechanistic Insights and Optimization
The Knoevenagel condensation proceeds via a base-catalyzed deprotonation of dimethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl. The resulting β-hydroxy intermediate undergoes dehydration to form the α,β-unsaturated product. Computational studies indicate that TiCl₄ stabilizes the transition state through coordination with the carbonyl oxygen, reducing activation energy.
Optimization Strategies:
Q & A
Basic Question: What are the primary synthetic routes for preparing dimethyl 2-(1-aminoethylidene)malonate, and how can reaction conditions be optimized for high yields?
Methodological Answer:
this compound is typically synthesized via Knoevenagel condensation , where dimethyl malonate reacts with an aldehyde or ketone in the presence of a base. For example, details a reaction using dimethyl malonate, 4-methylbenzaldehyde, piperidine (as a base), and acetic acid in refluxing toluene under argon. Key optimization steps include:
- Catalyst/base selection : Piperidine and acetic acid act synergistically to deprotonate the active methylene group and facilitate condensation .
- Solvent choice : Toluene or benzene with a Dean-Stark trap ensures azeotropic removal of water, driving the reaction to completion.
- Purification : Flash column chromatography (petroleum ether/ethyl acetate) yields high-purity product (95% yield) .
Basic Question: How can the structure of this compound derivatives be confirmed experimentally?
Methodological Answer:
Structural confirmation relies on X-ray crystallography and NMR spectroscopy :
- X-ray crystallography : resolved the crystal structure of a derivative (dimethyl 2-(4-methylbenzylidene)malonate), revealing dihedral angles between the malonate and aryl groups (18.60° and 81.36°) and intermolecular C–H···O interactions stabilizing the lattice .
- ¹H/¹³C NMR : The enamine proton (N–H) and α,β-unsaturated ester carbonyl groups (C=O) exhibit characteristic shifts. For example, the enamine proton appears as a broad singlet near δ 5.68 ppm .
Advanced Question: What strategies enable enantioselective synthesis of chiral derivatives using this compound?
Methodological Answer:
Enantioselective synthesis involves chiral catalysts or resolution techniques :
- Palladium-catalyzed allylation : describes Pd(0)/PPh₃-catalyzed allylic alkylation of alkenylidenemalonates, yielding trisubstituted alkenes. Chiral phosphine ligands (e.g., BINAP) could be introduced to induce asymmetry .
- HPLC resolution : achieved enantiomer separation using a Daicel Chiralcel OD column (hexane/isopropanol, 99:1), critical for accessing enantiopure intermediates in drug discovery .
Advanced Question: How does this compound participate in multicomponent reactions for heterocycle synthesis?
Methodological Answer:
The compound serves as a Michael acceptor or dienophile in multicomponent reactions:
- Aza-Michael addition : Reacts with amines to form β-amino malonates, precursors to pyrrolidine or piperidine derivatives (e.g., ’s alkylation/decarboxylation sequence for neuroprotective agents) .
- Cyclocondensation : demonstrates its use with ketones (e.g., cyclodecanone) and p-toluenesulfonic acid to synthesize fused bicyclic systems via enamine intermediates .
Advanced Question: What are the mechanistic implications of this compound’s biological activity, particularly in neuroprotection?
Methodological Answer:
highlights its role as a succinate dehydrogenase (SDH) inhibitor , which:
- Reduces mitochondrial ROS by blocking electron transport chain overpolarization.
- Stabilizes HIF-1α, enhancing hypoxia tolerance in neuronal cells.
- Inhibits caspase-3 activation, preventing apoptosis post-cardiac arrest.
Experimental validation involves measuring MMP depolarization (JC-1 staining), mtROS (MitoSOX), and HIF-1α expression (Western blot) in rodent models .
Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for malonate derivatives?
Methodological Answer:
Discrepancies in catalytic data (e.g., Pd(0) vs. Rh(III) systems) require:
- Controlled benchmarking : Replicate reactions under identical conditions (solvent, temperature, catalyst loading). ’s Pd(0)/PPh₃ system (2.5 mol% Pd, 10 mol% PPh₃ in DMF) achieved 85% yield for allylation .
- Kinetic studies : Monitor reaction progress via in-situ NMR or LC-MS to identify rate-limiting steps.
- Computational modeling : DFT calculations (e.g., Gibbs free energy barriers) can rationalize divergent outcomes .
Basic Question: What analytical techniques are critical for quantifying malonate derivatives in complex matrices?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar derivatives. used a BEH C18 column (0.05% TFA modifier) for LC-MS quantification .
- GC-MS : Suitable for volatile derivatives (e.g., ethyl esters). Derivatization with BSTFA enhances volatility.
- Titrimetry : For bulk quantification, acid-base titration of malonate’s free carboxylic acids post-hydrolysis .
Advanced Question: How can the electronic properties of this compound be exploited in materials chemistry?
Methodological Answer:
The push-pull enamine system (electron-rich amine + electron-deficient malonate) enables:
- Nonlinear optical (NLO) materials : Polarizable π-system for second-harmonic generation (SHG).
- Coordination polymers : describes malonate dianions bridging transition metals (Ni/Co/Mn) in 2D supramolecular lattices .
- Photoredox catalysis : The conjugated system can act as an electron shuttle in visible-light-driven reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
